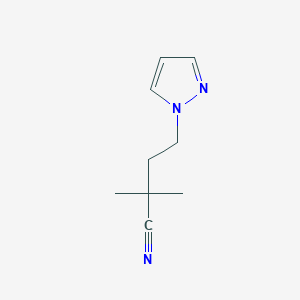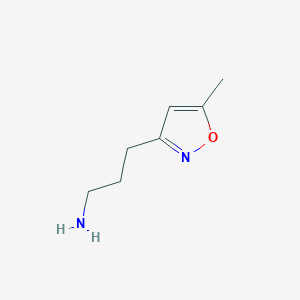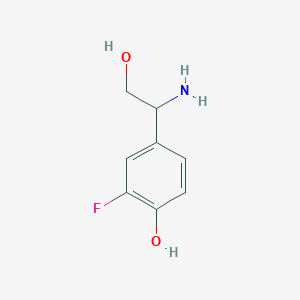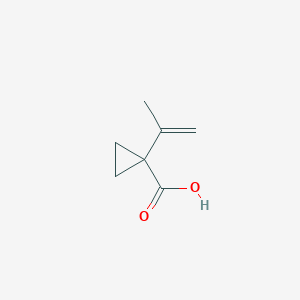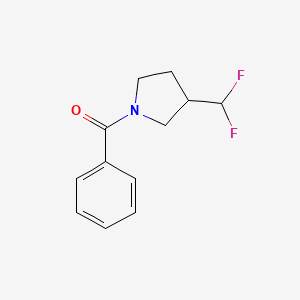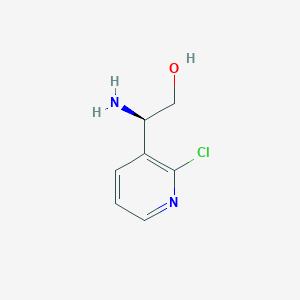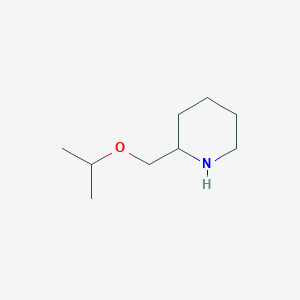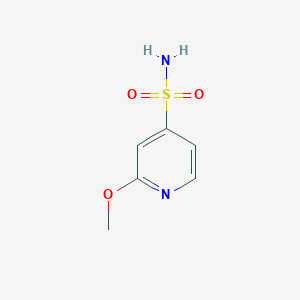![molecular formula C13H17BrO2S B13587426 2-[(5-Bromopentyl)sulfanyl]phenylacetate](/img/structure/B13587426.png)
2-[(5-Bromopentyl)sulfanyl]phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-Bromopentyl)sulfanyl]phenylacetate is an organic compound with the molecular formula C₁₃H₁₇BrO₂S It is a derivative of phenylacetate, where a 5-bromopentyl group is attached via a sulfanyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromopentyl)sulfanyl]phenylacetate typically involves the reaction of phenylacetate with 5-bromopentylthiol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-[(5-Bromopentyl)sulfanyl]phenylacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in solvents like DMF or acetonitrile.
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, or other substituted derivatives.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include alcohols or other reduced derivatives.
Aplicaciones Científicas De Investigación
2-[(5-Bromopentyl)sulfanyl]phenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential as a precursor in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(5-Bromopentyl)sulfanyl]phenylacetate involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the sulfanyl group can undergo oxidation or reduction. These reactions can modify the compound’s structure and function, allowing it to interact with biological molecules such as proteins and enzymes, potentially inhibiting their activity or altering their function.
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetate: Lacks the 5-bromopentyl and sulfanyl groups, making it less reactive in certain chemical reactions.
5-Bromopentylthiol: Contains the 5-bromopentyl group but lacks the phenylacetate moiety, limiting its applications.
Phenylthioacetate: Contains the phenyl and sulfanyl groups but lacks the 5-bromopentyl group, affecting its reactivity and applications.
Uniqueness
2-[(5-Bromopentyl)sulfanyl]phenylacetate is unique due to the presence of both the 5-bromopentyl and phenylacetate moieties, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C13H17BrO2S |
|---|---|
Peso molecular |
317.24 g/mol |
Nombre IUPAC |
[2-(5-bromopentylsulfanyl)phenyl] acetate |
InChI |
InChI=1S/C13H17BrO2S/c1-11(15)16-12-7-3-4-8-13(12)17-10-6-2-5-9-14/h3-4,7-8H,2,5-6,9-10H2,1H3 |
Clave InChI |
BUYKDHPKUXNGFL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=CC=C1SCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


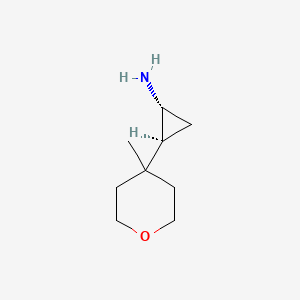
![2-Amino-2-[2-(morpholin-4-yl)phenyl]ethan-1-ol](/img/structure/B13587351.png)
![tert-butylN-[(2S)-2-hydroxybutyl]carbamate](/img/structure/B13587358.png)
